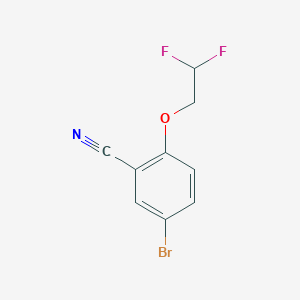

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

Übersicht

Beschreibung

“5-Bromo-2-(2,2-difluoroethoxy)benzonitrile” is a chemical compound with the molecular formula C9H6BrF2NO . It has an average mass of 262.051 Da and a monoisotopic mass of 260.960083 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-(2,2-difluoroethoxy)benzonitrile” were not found in the search results, similar compounds such as 2-Bromo-5-fluorobenzonitrile have been used as precursors for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .Molecular Structure Analysis

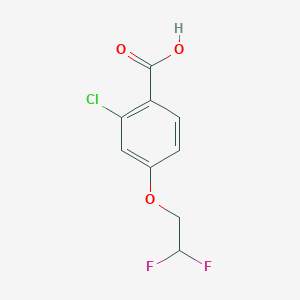

The molecular structure of “5-Bromo-2-(2,2-difluoroethoxy)benzonitrile” consists of a benzonitrile derivative bearing a bromide and two fluorides .Chemical Reactions Analysis

The bromide and fluoride substituents in similar compounds like 2-Bromo-5-fluorobenzonitrile display different reactivities, thus enabling selective substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Design of Ligands

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile and related compounds have applications in the design of complex ligands. For instance, Charbonnière et al. (2002) demonstrated the synthesis of ligands with bromo bipyridine pendant arms, highlighting the potential of these compounds in the rational design of ligands with oxophilic and anionic sidearms (Charbonnière, Weibel, & Ziessel, 2002).

Organic Chemistry and Synthesis Processes

In the field of organic chemistry, these compounds are utilized for various synthesis processes. Schlosser and Castagnetti (2001) explored the synthesis of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene, emphasizing the versatility of bromo and trifluoromethoxy benzonitriles in generating complex organic compounds (Schlosser & Castagnetti, 2001).

Environmental and Agricultural Applications

Benzonitrile derivatives, including 5-bromo-2-(2,2-difluoroethoxy)benzonitrile, are significant in understanding the environmental impact of herbicides. Holtze et al. (2008) provided insights into the microbial degradation of benzonitrile herbicides, which is crucial for addressing environmental and agricultural concerns (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Pharmaceutical and Medical Research

The synthesis of related benzonitrile compounds also finds applications in pharmaceutical and medical research. For example, the efficient synthesis of 4,5-Diamino-2-(trifluoromethyl)benzonitrile, as reported by Li et al. (2009), demonstrates the potential of these compounds in the development of pharmaceutical intermediates (Li, Ng, Zhang, Russell, & Sui, 2009).

Cytotoxicity Studies

Studies on the cytotoxic effects of benzonitrile pesticides, as conducted by Lovecká et al. (2015), are essential for understanding the potential health impacts of these chemicals (Lovecká, Thimová, Grznárová, Lipov, Knejzlík, Stiborova, Nindhia, Demnerova, & Ruml, 2015).

Material Science and Chemistry

In material science and chemistry, these compounds are used for synthesizing new materials with unique properties. For instance, Shainyan, Eventova, and Rappoport (1993) investigated the bromination of nucleophiles, showcasing the role of bromo-substituted compounds in material synthesis (Shainyan, Eventova, & Rappoport, 1993).

Novel Compound Synthesis

Research by Parameshwarappa, Basawaraj, and Sangapure (2008) on synthesizing benzofuran analogues from 5-bromosalicylaldehyde highlights the use of bromo-substituted benzonitriles in generating novel compounds with potential biological activities (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Wirkmechanismus

Target of Action

Similar compounds such as 2-bromo-5-fluorobenzonitrile have been used as precursors for the synthesis of thermally activated delayed fluorescence (tadf) dyes in oled applications and apis in antitumor and anti-inflammatory applications .

Mode of Action

It’s worth noting that bromide and fluoride substituents in similar compounds display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

Similar compounds have been used to synthesize tadf dyes, which are involved in the light-emitting process in oleds . Additionally, these compounds have been used in the synthesis of APIs for antitumor and anti-inflammatory applications .

Result of Action

Similar compounds have been used in the synthesis of tadf dyes, which contribute to the light-emitting process in oleds . They have also been used in the synthesis of APIs for antitumor and anti-inflammatory applications .

Eigenschaften

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-3,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHRAUGRLBVYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)

![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)